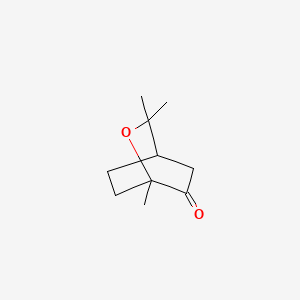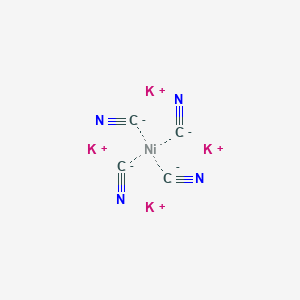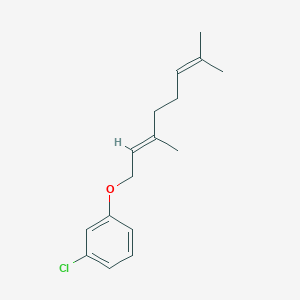
Geraniol 3-chlorophenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geraniol 3-chlorophenyl ether is an organic compound characterized by a benzene ring substituted with a chlorine atom and an ether linkage to a geranyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Geraniol 3-chlorophenyl ether typically involves the reaction of 1-chloro-3-hydroxybenzene with geranyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol to facilitate the etherification process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Geraniol 3-chlorophenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols.
Aplicaciones Científicas De Investigación
Geraniol 3-chlorophenyl ether has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Geraniol 3-chlorophenyl ether involves its interaction with specific molecular targets. The compound’s ether linkage and hydrophobic geranyl group allow it to interact with lipid membranes and proteins, potentially disrupting cellular processes. The chlorine atom can participate in electrophilic interactions, further influencing its biological activity.
Comparación Con Compuestos Similares
Geraniol 3-chlorophenyl ether: shares similarities with other geranyl ether derivatives such as geranyl phenyl ether and geranyl methyl ether.
Unique Features:
Highlighting Uniqueness:
- The chlorine atom in this compound provides a site for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
- The geranyl group imparts hydrophobic characteristics, enhancing its interaction with lipid environments and potential biological activities.
Propiedades
Número CAS |
76265-73-1 |
|---|---|
Fórmula molecular |
C16H21ClO |
Peso molecular |
264.79 g/mol |
Nombre IUPAC |
1-chloro-3-[(2E)-3,7-dimethylocta-2,6-dienoxy]benzene |
InChI |
InChI=1S/C16H21ClO/c1-13(2)6-4-7-14(3)10-11-18-16-9-5-8-15(17)12-16/h5-6,8-10,12H,4,7,11H2,1-3H3/b14-10+ |
Clave InChI |
XYKQNKXVOSFKGS-GXDHUFHOSA-N |
SMILES |
CC(=CCCC(=CCOC1=CC(=CC=C1)Cl)C)C |
SMILES isomérico |
CC(=CCC/C(=C/COC1=CC(=CC=C1)Cl)/C)C |
SMILES canónico |
CC(=CCCC(=CCOC1=CC(=CC=C1)Cl)C)C |
Sinónimos |
3-chlorophenyl ether, (E)-isomer 3-chlorophenyl geraniol ether geraniol 3-chlorophenyl ethe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







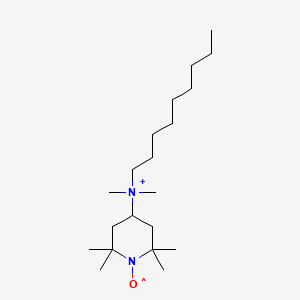

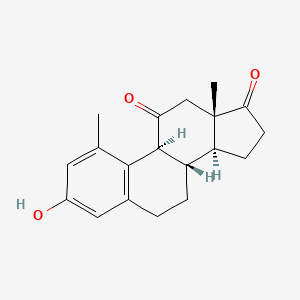


![(1S,6S)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene](/img/structure/B1238439.png)
